molecular formula C15H16N2O3 B5487845 N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B5487845
M. Wt: 272.30 g/mol
InChI Key: VVTPYNOEHRFFSN-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-methyl-3-(propanoylamino)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-methoxyphenyl)furan-2-carboxamide
  • N-(4-chlorophenyl)furan-2-carboxamide

Uniqueness

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct biological activities compared to other furan derivatives. Its propanoylamino group may enhance its interaction with biological targets, making it a compound of interest for further research .

Properties

IUPAC Name

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTPYNOEHRFFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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